Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. This specific derivative features an amine group and a long carbon chain, which may enhance its biological activity and therapeutic potential. Thalidomide itself is known for its immunomodulatory properties and has been repurposed for treating conditions such as multiple myeloma and leprosy. The hydrochloride form indicates that this compound is a salt formed with hydrochloric acid, which can influence its solubility and stability in pharmaceutical formulations.
These reactions are crucial for modifying the compound to enhance its therapeutic properties or reduce side effects.
Thalidomide-NH-C13-NH2 (hydrochloride) exhibits significant biological activity, particularly in modulating immune responses. Studies have shown that thalidomide and its analogs can inhibit tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation. This inhibition is crucial for treating diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis and Crohn's disease. Research indicates that modifications to the thalidomide structure, such as adding alkyl groups, generally maintain or enhance its ability to inhibit TNF-alpha production in vitro .
The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) typically involves several steps:
These methods allow for high yields and purity, making it suitable for pharmaceutical applications .
Thalidomide-NH-C13-NH2 (hydrochloride) has several applications in medicine:
The compound's unique structure may offer advantages over traditional thalidomide in terms of efficacy and safety profiles.
Interaction studies are essential for understanding how Thalidomide-NH-C13-NH2 (hydrochloride) behaves in biological systems. Key areas of investigation include:
These studies are critical for optimizing dosage regimens and minimizing adverse effects.
Thalidomide-NH-C13-NH2 (hydrochloride) shares similarities with several other compounds that also exhibit immunomodulatory or anticancer properties. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Thalidomide | Glutarimide derivative | Multiple myeloma treatment | Original compound with teratogenic effects |
| Pomalidomide | Modified thalidomide | Multiple myeloma treatment | Improved potency over thalidomide |
| Lenalidomide | Immunomodulatory agent | Multiple myeloma treatment | Enhanced efficacy and reduced side effects |
| Apremilast | Phosphodiesterase inhibitor | Psoriasis treatment | Different mechanism of action |
Thalidomide-NH-C13-NH2 (hydrochloride) stands out due to its specific structural modifications that may enhance its biological activity while potentially reducing adverse effects associated with traditional thalidomide.
Isothermal titration calorimetry has emerged as the definitive biophysical technique for characterizing the thermodynamic parameters of Thalidomide-NH-C13-NH2 (hydrochloride) binding to cereblon. The binding affinity measurements reveal significant dependencies on the specific cereblon construct employed and the stereochemical configuration of the ligand [1].
Direct ITC measurements demonstrate that lenalidomide, a closely related immunomodulatory drug, exhibits markedly different binding affinities depending on the cereblon construct utilized. Against the isolated thalidomide-binding domain (CRBN-TBD), lenalidomide displays a dissociation constant of 19.0 μM with an enthalpy change of -21.8 kJ/mol [1]. However, when measured against the full CRBN:DDB1 complex, the binding affinity increases dramatically to a KD of 0.6 μM, accompanied by a positive enthalpy change of 10.5 kJ/mol [1]. This substantial difference indicates that DDB1 binding significantly enhances the ligand-binding capacity of cereblon through stabilization of the thalidomide-binding domain.
The newly developed CRBN-midi construct, which enables structural and biophysical analysis without requiring DDB1 co-expression, demonstrates intermediate binding characteristics with a KD of 2.9 μM and ΔH of -24 kJ/mol for lenalidomide [1]. This construct represents a significant advancement for ITC analysis as it provides a stable, monomeric protein suitable for high-throughput binding studies while maintaining physiologically relevant binding characteristics.
Competitive TR-FRET assays using deuterated analogs to suppress optical isomer conversion have revealed the stereochemical specificity of cereblon binding. The (S)-enantiomer of lenalidomide exhibits a KD of 16 nM, representing the primary binding species, while the (R)-enantiomer demonstrates approximately 10-fold weaker binding affinity [2]. Notably, statistical analysis using extra sum-of-squares F-tests confirms that the (R)-enantiomer exhibits independent cereblon engagement beyond what would be expected from racemization-derived (S)-enantiomer contamination [2].
The thermodynamic signatures obtained from ITC reveal that cereblon-ligand interactions are characterized by both enthalpic and entropic contributions. The marked difference in enthalpy changes between CRBN-TBD (ΔH = -21.8 kJ/mol) and CRBN:DDB1 (ΔH = 10.5 kJ/mol) suggests that DDB1 binding induces conformational changes that alter the energetic landscape of ligand binding [1]. This conformational change likely reflects the transition from an open to closed cereblon conformation upon DDB1 association, which stabilizes the ligand-binding pocket through allosteric mechanisms.
Cryo-electron microscopy has provided unprecedented insights into the molecular architecture of ternary complexes formed between cereblon, targeted protein degraders, and substrate proteins. High-resolution cryo-EM structures at 3.4-4.0 Å resolution have revealed the dynamic nature of ternary complex formation and the critical role of conformational flexibility in degrader efficacy [3] [4] [5].
The structural characterization of DDB1-CRBN complexes in both apo and ligand-bound states demonstrates a fundamental conformational transition from an "open" to "closed" state upon molecular glue binding. In the apo state, cryo-EM analysis reveals that cereblon adopts an open conformation where the LON domain and thalidomide-binding domain are spatially separated, preventing substrate recruitment [6] [7]. This open conformation represents the predominant state in the absence of ligand binding and establishes the baseline conformational landscape.
Cross-linking stabilization techniques have enabled the determination of high-resolution cryo-EM structures of fully assembled degradation complexes. The structure of BRD4-BD1-MZ1-CRL2VHL represents a landmark achievement, revealing the complete architecture of a PROTAC-mediated ternary complex within an active E3 ligase machinery [4] [8]. This structure demonstrates that the substrate protein adopts a specific orientation relative to the E3 ligase that positions ubiquitinable lysine residues within optimal geometry for modification.
The dynamic nature of ternary complexes has been revealed through structural studies showing that PROTAC-bound complexes sample multiple conformations in solution. Cross-linking mass spectrometry experiments identify inter-molecular crosslinks with distance restraints ranging from optimal (30 Å) to extended (>30 Å), indicating that the BRD4-CRBN ternary complex undergoes conformational sampling around a flexible pivot point within the degrader linker [9]. This conformational flexibility appears to be essential for accommodating the geometric constraints required for both binary binding events and productive ubiquitination.
Cryo-EM structures of closed cereblon complexes reveal the molecular details of allosteric regulation. The transition from open to closed conformations involves a coordinated movement of the LON domain and thalidomide-binding domain that creates a stabilized substrate-binding interface [6] [7]. The sensor loop within the thalidomide-binding domain undergoes a critical structural transition from a disordered state to a well-defined β-hairpin conformation upon ligand binding, which serves as the molecular switch governing the open-to-closed transition.
The structural studies have also illuminated the role of the N-terminal belt region in ternary complex stability. In closed conformations, this region becomes ordered and contributes to the stability of the substrate-binding interface [6] [7]. This structural element appears to be absent or disordered in isolated thalidomide-binding domain constructs, highlighting the importance of full-length or extended constructs for understanding physiologically relevant binding modes.
The stereochemical specificity of cereblon binding represents a fundamental aspect of molecular recognition within the tri-tryptophan aromatic cage. Crystal structures of both (S)- and (R)-enantiomers bound to the thalidomide-binding domain reveal distinct binding modes that account for the observed differences in binding affinity and biological activity [10] [11] [12].
The (S)-enantiomer of thalidomide exhibits a more relaxed glutarimide ring conformation when bound within the tri-tryptophan pocket, allowing for optimal complementarity with the aromatic cage formed by Trp380, Trp386, and Trp400 [10] [11]. This relaxed conformation enables the formation of multiple stabilizing contacts, including hydrogen bonding interactions and van der Waals contacts that collectively contribute to the approximately 10-fold enhanced binding affinity relative to the (R)-enantiomer.
In contrast, the (R)-enantiomer adopts a more constrained glutarimide ring conformation within the same binding pocket. Structural analysis reveals that this enantiomer experiences steric clashes that prevent optimal pocket occupation, resulting in reduced binding affinity and altered contact patterns with the tri-tryptophan residues [10] [11] [12]. Despite this suboptimal binding mode, the (R)-enantiomer retains measurable binding affinity and can contribute to overall biological activity under certain conditions.
The molecular basis of enantiomeric discrimination has been elucidated through detailed structural comparisons. The key discriminating factor appears to be the orientation of the glutarimide carbonyl groups relative to the aromatic cage. The (S)-enantiomer positions these groups optimally for hydrogen bonding with backbone atoms and side chain groups within the binding pocket, while the (R)-enantiomer presents a less favorable geometric arrangement [10] [11] [12].
Deuteration studies have been crucial for understanding enantiomeric specificity by suppressing racemization during binding assays. Under conditions where optical isomer conversion is minimized, clear differences in binding kinetics and thermodynamics can be observed. The (S)-enantiomer demonstrates both faster association kinetics and slower dissociation kinetics, contributing to its enhanced apparent binding affinity [2].
The biological consequences of enantiomeric specificity extend beyond simple binding affinity differences. Zebrafish teratogenicity studies demonstrate that the (S)-enantiomer induces greater developmental abnormalities compared to the (R)-enantiomer, correlating with the binding affinity differences observed in vitro [10] [11] [12]. This structure-activity relationship supports the model that cereblon binding affinity directly translates to biological potency for thalidomide-related effects.
Importantly, recent studies have demonstrated that both enantiomers can contribute to degrader activity in the context of PROTACs and molecular glues. While the (S)-enantiomer remains the primary contributor to biological activity, the (R)-enantiomer can provide measurable enhancement to overall degradation efficiency when present in racemic mixtures [2]. This finding has implications for degrader design and suggests that controlled stereochemistry may offer opportunities for fine-tuning degrader potency and selectivity.
The allosteric regulation of cereblon represents a sophisticated mechanism by which small molecule binding within the thalidomide-binding domain propagates conformational changes that modulate substrate recognition and E3 ligase activity. This allosteric network enables precise control over substrate repertoire and provides the molecular basis for the development of selective protein degraders [6] [7] [13].
The fundamental allosteric mechanism involves a coordinated conformational transition triggered by ligand binding to the tri-tryptophan pocket. In the apo state, cereblon adopts an open conformation characterized by spatial separation between the LON domain and thalidomide-binding domain, rendering the complex incompetent for substrate recruitment [6] [7]. Ligand binding initiates a cascade of conformational changes that stabilize the sensor loop in a β-hairpin conformation, which serves as the primary allosteric switch governing domain closure.
Quantitative analysis of conformational populations reveals that different cereblon ligands exhibit varying capacities to induce the closed, substrate-competent conformation. Pomalidomide treatment results in approximately 25% of particles adopting the closed conformation, while the next-generation ligand CC-220 (iberdomide) demonstrates enhanced allosteric efficacy with nearly 50% of particles in the closed state [6] [7]. This enhanced allosteric effect correlates with improved substrate degradation efficiency and highlights the potential for optimizing degrader activity through enhanced allosteric modulation.
The molecular details of allosteric communication have been revealed through structural studies showing that iberdomide makes additional contacts with the sensor loop β-hairpin compared to first-generation immunomodulatory drugs [6] [7]. The additional phenyl and morpholino moieties of iberdomide arch over the top of the sensor loop, providing stabilizing interactions that promote adoption of the closed conformation. Although these interactions appear to be dynamic based on high B-factors in crystal structures, they represent a clear mechanism for allosteric enhancement.
The allosteric network extends beyond the immediate ligand-binding site to encompass domain-domain interfaces and substrate-binding surfaces. The transition to the closed conformation involves reorganization of the DDB1-binding interface and formation of new protein-protein contacts that stabilize the substrate-competent state [6] [7]. These changes create an altered molecular surface that exhibits enhanced affinity for specific substrate proteins while simultaneously reducing affinity for others.
Substrate recognition is fundamentally altered by the allosteric state of cereblon. Neosubstrates such as Ikaros demonstrate preferential binding to the closed conformation of cereblon, with minimal binding observed to the open conformation [6] [7]. This selectivity provides a molecular explanation for the ligand-dependent substrate specificity observed with different cereblon modulators and establishes allosteric state as a critical determinant of degrader selectivity.
The kinetics of allosteric transitions have important implications for degrader efficacy. Time-resolved studies suggest that the open-to-closed transition occurs on timescales that are fast relative to protein degradation processes, indicating that allosteric modulation does not represent a kinetic bottleneck [6] [7]. However, the equilibrium distribution between open and closed states directly influences the steady-state concentration of substrate-competent complexes and therefore impacts overall degradation efficiency.
The discovery of allosteric modulation mechanisms has opened new avenues for degrader optimization. Structure-guided design strategies now focus on identifying ligand modifications that enhance sensor loop interactions and promote closed conformation adoption [6] [7]. This approach offers the potential to develop degraders with improved potency and selectivity through enhanced allosteric efficacy rather than simply increased binding affinity.